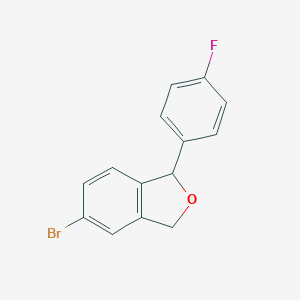

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

Description

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (C₁₄H₁₀BrFO) is a bicyclic heteroaromatic compound featuring a bromine substituent at the 5-position of the isobenzofuran ring and a 4-fluorophenyl group at the 1-position. It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.485 Å, b = 12.000 Å, c = 10.245 Å, and β = 92.89° . The molecule adopts a folded conformation in the solid state, stabilized by weak intermolecular C–H···π interactions .

This compound is a key intermediate in synthesizing escitalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . Its synthesis involves the reaction of 5-bromosalicylaldehyde with 4-fluorobenzoylhydrazine, followed by cyclization under acidic conditions, achieving an 81% yield .

Properties

IUPAC Name |

5-bromo-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-11-3-6-13-10(7-11)8-17-14(13)9-1-4-12(16)5-2-9/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRFFXXIKAWNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223380 | |

| Record name | 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-66-0 | |

| Record name | 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobenzofuran, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steps

The Grignard reaction route, as detailed in U.S. Patent US20060116522A1, involves three sequential steps:

-

Grignard Addition : A solution of 4-fluorophenyl magnesium bromide, synthesized from 4-bromofluorobenzene and magnesium in dry tetrahydrofuran (THF), is added to 5-bromophthalide at temperatures below 5°C. This forms the intermediate 4-bromo-2-hydroxymethyl-4′-fluorobenzophenone.

-

Ketone Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone group of the intermediate to yield 4-bromo-2-hydroxymethylphenyl-(4-fluorophenyl)methanol (diol).

-

Cyclization : The diol undergoes acid-catalyzed cyclization using aqueous phosphoric acid (H₃PO₄) at elevated temperatures to form the target compound.

Table 1: Grignard Reaction Parameters

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Grignard Addition | 4-Fluorophenyl MgBr, THF, <5°C | Exothermic reaction; slow addition critical |

| Reduction | NaBH₄, ethanol, 18–24 h stirring | Excess NaBH₄ ensures complete reduction |

| Cyclization | 60% H₃PO₄, 80°C, 3 h | High purity (>98%) achieved post-workup |

This method emphasizes solvent compatibility, with THF and ethanol enabling efficient mixing and stabilization of intermediates.

Hydrazide Intermediate Route

Stepwise Synthesis

An alternative pathway, described in Chinese Patent CN103483300A, avoids Grignard reagents and instead utilizes hydrazide intermediates:

-

Hydrazide Formation : 5-Bromo-2-hydroxybenzaldehyde reacts with p-fluorobenzoic hydrazide under acidic conditions to form 4-fluoro-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide benzoic acid.

-

Oxidation : Lead tetraacetate (LTA) oxidizes the hydrazide to 5-bromo-2-(4-fluorobenzoyl)-benzaldehyde.

-

Reduction : The aldehyde group is reduced using sodium borohydride, yielding 4-bromo-α1-(4-fluorophenyl)-1,2-benzenedimethanol.

-

Cyclization : p-Toluenesulfonic acid (p-TsOH) catalyzes the cyclization of the diol to form the target compound.

Table 2: Hydrazide Route Optimization

| Step | Reagents/Conditions | Yield Improvement Strategies |

|---|---|---|

| Oxidation | LTA, dichloromethane, reflux | Solvent polarity enhances oxidation |

| Reduction | NaBH₄, methanol, 0°C | Controlled temperature prevents over-reduction |

| Cyclization | p-TsOH, toluene, 12 h | Catalyst loading optimized to 5 mol% |

This method achieves yields exceeding 85% and is noted for its operational simplicity and reduced sensitivity to moisture.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Grignard Method :

-

Advantages : High regioselectivity; well-established for large-scale production.

-

Challenges : Requires stringent anhydrous conditions; generates magnesium byproducts.

-

-

Hydrazide Route :

-

Advantages : Avoids pyrophoric Grignard reagents; amenable to continuous flow systems.

-

Challenges : Multi-step synthesis increases purification demands.

-

Table 3: Method Comparison

Industrial Production Considerations

Process Intensification

Modern adaptations of the Grignard method employ continuous flow reactors to enhance heat transfer and reduce reaction times. For the hydrazide route, microwave-assisted cyclization has been explored to cut step durations by 40%.

Cost Analysis

-

Grignard Reagents : Account for 60% of raw material costs due to magnesium and THF.

-

Hydrazide Synthesis : 30% lower reagent costs but requires higher energy input for oxidation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 293.13 g/mol. Its structure consists of a brominated isobenzofuran core substituted with a fluorophenyl group, which contributes to its biological activity and chemical reactivity .

Intermediate in Antidepressant Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of the antidepressant escitalopram. The compound undergoes various chemical transformations to yield escitalopram, which is widely used for treating major depressive disorder and generalized anxiety disorder .

Synthesis Pathway:

- The synthesis involves several steps starting from this compound, which is reacted with other reagents to form escitalopram efficiently .

Antidepressant Drug Development

The compound is also studied for its potential as a new antidepressant due to its structural similarity to existing drugs like citalopram. Research indicates that modifications in the structure can lead to enhanced efficacy and reduced side effects .

Structural Studies

The compound has been utilized in crystallographic studies to understand its geometry and intermolecular interactions. Notably, it has shown an unusual Br⋯Br contact distance, which may influence its reactivity and interaction with biological targets .

Redox Chemistry Investigations

Research has highlighted the distinctive redox chemistry exhibited by phthalans, including derivatives like this compound. These properties are essential for developing new materials and understanding electron transfer processes in organic systems .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran with related compounds reveals distinct differences in substituents, pharmacological activity, and crystallographic behavior:

Key Observations :

Halogen Substitution :

- The bromine atom in the 5-position enhances steric bulk and electronic effects compared to the chloro analog, influencing binding affinity in escitalopram intermediates .

- Replacement of the dihydroisobenzofuran core with a benzofuran ring (e.g., in sulfinyl derivatives) alters planarity and π-stacking behavior, impacting pharmacological activity .

Crystallographic Behavior :

- Despite lacking chemical similarity, this compound shares packing motifs with o-hydroxy-o-methyl-o-phenylbutyramide (CSD entry CERNIW) due to molecular shape similarity . Both adopt folded conformations, enabling analogous C–H···π interactions .

Pharmacological Relevance: The dimethylaminopropyl side chain in citalopram impurities (e.g., Impurity F) introduces basicity, affecting solubility and metabolic stability compared to the parent compound . Sulfinyl-containing analogs exhibit broader biological activity (e.g., antifungal properties) due to increased electrophilicity at the sulfur center .

Physicochemical Properties

Biological Activity

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate bromination and fluorination processes. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds synthesized from this base structure have shown significant antibacterial and antifungal activities.

- Case Study : In a study by Bhandari et al., various derivatives were screened for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds derived from 1,3-dihydroisobenzofuran exhibited promising results with some showing Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL against Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 12d | 12.5 | Antibacterial |

| 12h | 25 | Antifungal |

| Control | >100 | No activity |

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds related to this structure have been investigated for anti-inflammatory effects. For example, certain derivatives have been shown to inhibit lipoxygenase enzymes, which are involved in inflammatory processes.

- Research Findings : A study highlighted that compounds derived from isobenzofuran structures demonstrated significant inhibition of human lipoxygenases, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific biological targets. For instance:

- Antimicrobial Mechanism : The interaction with bacterial cell membranes leading to increased permeability has been noted as a primary mechanism for the observed antibacterial effects.

- Inflammatory Pathways : The inhibition of lipoxygenase pathways suggests that these compounds could modulate inflammatory responses by altering leukotriene synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at various positions on the isobenzofuran ring can enhance or diminish activity:

- Fluorine Substitution : The presence of fluorine at the para position has been associated with increased potency against certain bacterial strains.

- Bromine Effects : Bromination at specific positions can enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran?

The compound is typically synthesized via sulfoxidation or reduction reactions. For example, oxidation of 5-bromo-3-(4-fluorophenylsulfanyl)-2-methyl-1-benzofuran using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K yields the sulfinyl derivative. Purification involves column chromatography (hexane-ethyl acetate, 1:1 v/v), achieving a 78% yield . Another method employs LiAlH4 reduction of intermediates in anhydrous ether, followed by extraction and drying over MgSO4 .

Q. How is the compound characterized structurally?

Key techniques include:

- X-ray crystallography : Single crystals are grown via slow evaporation in benzene, and structures are refined using riding models for H atoms (C–H = 0.93–0.96 Å) .

- Chromatography : Rf values (e.g., 0.64 in hexane-ethyl acetate) confirm purity .

- Spectroscopy : NMR and IR validate functional groups, while melting points (e.g., 401–402 K) assess stability .

Q. What solvents and conditions are optimal for crystallization?

Slow evaporation of benzene solutions at room temperature produces high-quality single crystals suitable for X-ray diffraction. This method minimizes thermal stress, preserving the triclinic crystal system (e.g., space group P1 with unit cell parameters a = 7.9961 Å, b = 10.6641 Å, c = 11.1695 Å) .

Advanced Questions

Q. How do substituents influence the solid-state structure of benzofuran derivatives?

Substituents like bromo, fluorophenyl, and sulfinyl groups induce steric and electronic effects. For instance:

- The 4-fluorophenyl group increases planarity, stabilizing π-π interactions (mean C–C bond length = 0.005 Å) .

- Sulfinyl substituents alter dihedral angles (e.g., S=O torsion angles of −130.32°), affecting molecular packing .

- Comparative studies using analogs (e.g., 4-chlorophenyl derivatives) reveal halogen-dependent lattice parameters .

Q. How can crystallographic data resolve contradictions in bond angle interpretations?

Conflicting bond angles (e.g., 158.65° vs. 104.63° in the benzofuran core ) arise from torsional strain or intermolecular forces. Refinement protocols using data-to-parameter ratios >17.4 and wR factors <0.125 help resolve discrepancies. For example, H-atom positions are geometrically constrained, reducing overfitting .

Q. What pharmacological screening strategies are recommended for this compound?

Given benzofuran derivatives’ antifungal and antitumor potential , prioritize:

- In vitro assays : Test against standardized cell lines (e.g., MCF-7 for cytotoxicity) using IC50 dose-response curves.

- Structure-activity relationship (SAR) studies : Modify sulfinyl or bromo groups and compare bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., tubulin) using crystallographic coordinates .

Q. How can synthetic byproducts be identified and mitigated?

Byproducts like over-oxidized sulfones or regioisomers are detected via:

- TLC monitoring : Track reaction progress using hexane-ethyl acetate gradients .

- Mass spectrometry : Identify m/z peaks corresponding to unexpected adducts (e.g., [M+Na]+ variants).

- Optimized stoichiometry : Limit mCPBA to 1.0 mmol per 0.9 mmol substrate to prevent over-oxidation .

Methodological Considerations

Q. What refinements improve X-ray data accuracy for this compound?

Q. How to design a substituent effect study on this scaffold?

- Variable substituents : Synthesize analogs with Cl, CH3, or NO2 groups at the 3-position .

- Crystallographic comparison : Analyze unit cell changes (e.g., volume shifts from 869.13 ų to 869.50 ų) .

- Thermal analysis : Measure melting point variations to correlate stability with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.